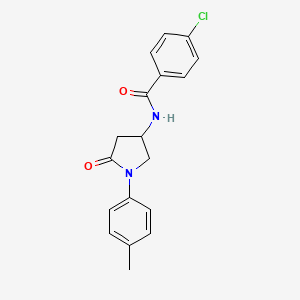

4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related benzamide derivatives often involves multi-step chemical reactions starting from commercially available or readily synthesized intermediates. For instance, optical isomers of a benzamide derivative were prepared from optically active pyrrolidine di-p-toluenesulfonate, which in turn was derived from trans-4-hydroxy-L-proline . Similarly, a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized, indicating the versatility of pyrrolidine-based benzamides in chemical synthesis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography. For example, the structure of a 4-fluoro benzamide compound was determined using X-ray single-crystal determination . Additionally, the polymorphism of a benzamide derivative was characterized, showing different solid-state forms with distinct thermal and spectroscopic properties .

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including the formation of hydrogen bonds, as seen in the molecular packing of a 4-fluoro benzamide crystal . The presence of a pyrrolidine ring and other substituents can influence the reactivity and interaction of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting points, and stability, are crucial for their potential pharmaceutical applications. Polymorphs of a benzamide derivative exhibited different thermal behaviors, with one form being more thermodynamically stable than the other . The antioxidant activity of certain benzamide derivatives was also evaluated, demonstrating their potential as therapeutic agents .

Applications De Recherche Scientifique

Heterocyclic Compounds in CNS Drug Synthesis

Heterocyclic compounds, particularly those containing pyrrolidine or benzamide groups, are explored extensively for their potential in synthesizing drugs acting on the Central Nervous System (CNS). These compounds are investigated for their ability to mitigate CNS disorders, leveraging functional groups that might include benzamide for their pharmacological activities ranging from anti-depressive to convulsive effects (Saganuwan, 2017).

Bioactive Molecules and Pyrrolidine Derivatives

Pyrrolidine derivatives, a core structure in many bioactive molecules, have been widely studied for their diverse pharmacological properties. This research emphasizes the synthetic versatility and therapeutic potential of pyrrolidine-containing compounds, suggesting a broad spectrum of biological activities that could be relevant for compounds like 4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide (Giovanna Li Petri et al., 2021).

Antimicrobial and Antifouling Applications

The search for non-oxidizing biocides to prevent biofouling in water treatment systems highlights the potential antimicrobial applications of compounds with functional groups similar to those in 4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide. Such studies indicate an interest in compounds that offer safety and efficacy in preventing biofouling, underscoring the importance of further research into biocidal applications (Luiz H. Da-Silva-Correa et al., 2022).

Optoelectronic Material Development

Research into quinazoline and pyrimidine derivatives for optoelectronic materials reveals an interest in heterocyclic compounds for electronic devices. This suggests potential research avenues for 4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide in the development of materials for luminescence and photoelectric conversion, based on its structural similarity to the studied compounds (G. Lipunova et al., 2018).

Orientations Futures

The pyrrolidine scaffold, as found in 4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide, continues to be of interest in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization and designing new pyrrolidine compounds with different biological profiles .

Propriétés

IUPAC Name |

4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O2/c1-12-2-8-16(9-3-12)21-11-15(10-17(21)22)20-18(23)13-4-6-14(19)7-5-13/h2-9,15H,10-11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXZXKUNNXUJSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-Cyanocyclopropyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2502366.png)

![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B2502367.png)

![N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2502368.png)

![4-methyl-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2502369.png)

![2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2502370.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2502372.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2502376.png)

![5H,6H,7H,8H,9H-cyclohepta[b]pyridin-7-one hydrochloride](/img/structure/B2502378.png)

![1-[1-(Oxan-4-yl)pyrrolidin-3-yl]-3-phenylurea](/img/structure/B2502379.png)

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)

![2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2502384.png)